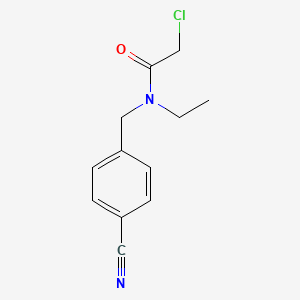

2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-[(4-cyanophenyl)methyl]-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-2-15(12(16)7-13)9-11-5-3-10(8-14)4-6-11/h3-6H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYNTKRCKHZARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide typically involves the reaction of 2-chloroacetamide with 4-cyano-benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Nucleophilic substitution: Products include substituted amides or thioamides.

Hydrolysis: Products include 4-cyano-benzylamine and acetic acid.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds structurally related to 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide. For instance, derivatives exhibiting similar functional groups have shown significant inhibitory effects on cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. These compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation at low micromolar concentrations .

| Compound | IC50 (MDA-MB-231) | Selectivity Ratio |

|---|---|---|

| 4e | 0.011 μM | 5.5 - 17.5 |

| 4g | 0.017 μM | - |

| 4h | 0.026 μM | - |

The mechanism of action involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, which plays a role in tumor growth and metastasis .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Similar derivatives have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests, revealing promising results .

| Microbe | Inhibition (%) |

|---|---|

| S. aureus | 80.69 |

| K. pneumoniae | 79.46 |

| E. coli | 25.68 |

These findings suggest that compounds with a similar structure may serve as potential leads for developing new antibiotics.

Tuberculosis Treatment

Research indicates that compounds related to this class may also possess activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The synthesis of novel derivatives has been linked to improved efficacy against drug-resistant strains of TB, showcasing the potential for developing new therapeutic agents .

Mechanistic Studies

Mechanistic studies involving docking simulations have provided insights into how these compounds interact with target proteins such as CA IX and bacterial enzymes. The binding affinity and interaction patterns observed suggest that modifications in the chemical structure can enhance selectivity and potency against specific targets .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of benzenesulfonamide derivatives, one compound showed an IC50 value of 0.011 μM against MDA-MB-231 cells while inducing apoptosis significantly more than control treatments . This highlights the potential of modifying the structure of acetamide derivatives to enhance anticancer activity.

Case Study 2: Antimicrobial Activity

A series of synthesized N-(4-cyanobenzyl) derivatives were tested for their antimicrobial properties against several pathogens, showing substantial inhibition rates compared to standard antibiotics like ciprofloxacin . This underscores the importance of exploring structural variations in developing effective antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups can participate in binding interactions, while the ethyl-acetamide moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs differ in substituents on the benzyl ring and nitrogen-bound alkyl/aryl groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Comparative Analysis of Chloroacetamide Derivatives

Impact of Substituents on Properties

Polarity and Solubility: The 4-cyano group in the target compound increases polarity and solubility in polar solvents (e.g., DMSO, methanol) compared to methyl (lipophilic) or fluoro (moderately polar) substituents . Sulfamoyl (SO₂NH₂) groups (e.g., in C₈H₇ClN₂O₃S) enhance water solubility and hydrogen-bonding capacity .

Reactivity: Chloroacetamides undergo nucleophilic substitution at the α-carbon. Bulkier substituents (e.g., cyclohexyl in C₁₅H₁₉ClFNO) hinder reactivity, whereas electron-withdrawing groups (e.g., CN) accelerate reactions .

Biological Activity: Herbicidal Activity: Analogues with lipophilic substituents (e.g., 4-CH₃-benzyl) are intermediates in herbicide synthesis, as seen in S-metolachlor transformation products . Antimicrobial Potential: Polar derivatives like 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide exhibit antibacterial properties due to sulfonamide moieties . CNS Applications: The target compound’s cyano group may enhance blood-brain barrier penetration, suggesting utility in neurological drug design .

Biologische Aktivität

2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide features a chloro group, a cyano group, and an ethyl acetamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, with findings suggesting moderate to high efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate that the compound could serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide may possess anticancer activity. Its mechanism appears to involve the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it has shown potential in inhibiting the activity of certain kinases that are critical for tumor growth .

The proposed mechanism of action for 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide involves:

- Enzyme Inhibition : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on target proteins, thereby inhibiting their function.

- Disruption of Cellular Processes : By interfering with metabolic pathways, the compound may disrupt essential cellular functions, leading to cell death in pathogens or cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide. Modifications to the cyano and chloro groups have been explored to enhance biological activity:

- Cyano Group : Variations in the substituents on the cyano group have shown to influence binding affinity and selectivity towards specific biological targets.

- Chloro Group : The position and nature of substitutions on the chloro group can significantly affect the compound's reactivity and biological profile.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of chloroacetamides demonstrated that compounds similar to 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Testing : In vitro studies using cancer cell lines have indicated that this compound can induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent .

Q & A

Basic Research Question

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of vapors .

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; seek medical evaluation for persistent irritation .

How is structural characterization performed for this compound?

Basic Research Question

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., benzyl CH at δ 4.5–5.0 ppm, cyano group at ~110 ppm in C) .

- X-Ray Crystallography : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for packing stability .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~279.1 g/mol) .

What challenges arise in crystallographic studies of chloroacetamide derivatives?

Advanced Research Question

- Crystal Growth : Slow evaporation from polar solvents (e.g., DMSO/EtOH) enhances crystal quality. Twinning issues may require iterative refinement in SHELXL .

- Hydrogen Bonding : Syn/anti conformations of the N–H group (relative to substituents) influence lattice stability. For example, syn conformations with meta-methyl groups reduce steric hindrance .

- Disorder Modeling : Chlorine atoms in asymmetric units may exhibit positional disorder, resolved using PART instructions in SHELX .

How do contradictory reports on biological activity inform experimental design?

Advanced Research Question

- Antibacterial vs. Cytotoxicity : While 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide shows activity against K. pneumoniae without cytotoxicity , structurally similar herbicides (e.g., alachlor) exhibit carcinogenic potential in mammalian models .

- Mitigation Strategies : Use lower concentrations (e.g., IC < 50 µM) in cytotoxicity assays (MTT/WST-1) across multiple cell lines (HEK293, HepG2) to validate safety margins .

How do substituent variations impact structure-activity relationships (SAR)?

Advanced Research Question

- Electron-Withdrawing Groups : The 4-cyano group enhances electrophilicity, increasing reactivity in nucleophilic substitutions. Compare with nitro or fluoro analogs to assess electronic effects .

- Biological Activity : Pyrazole-substituted analogs (e.g., 2-chloro-N-(1,5-dimethyl-pyrazol-4-yl)acetamide) show antileishmanial activity, suggesting heterocyclic modifications improve target binding .

What experimental designs assess synergistic effects with antibiotics?

Advanced Research Question

- Checkerboard Assays : Combine 2-chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide with β-lactams (e.g., meropenem) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration (FIC) indices to quantify synergy (FIC ≤0.5) .

- Mechanistic Insight : Use time-kill curves to determine if synergy disrupts bacterial membranes or inhibits efflux pumps .

What computational methods predict interaction mechanisms with biological targets?

Advanced Research Question

- Docking Studies : AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450). Validate with MD simulations to assess binding stability (<2.0 Å RMSD over 100 ns) .

- QSAR Models : Correlate Hammett σ values of substituents (e.g., cyano σ = 0.66) with inhibitory activity against target proteins .

How is environmental persistence evaluated for this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.